molecular formula C14H13Cl2NO4S B3007508 Methyl 3-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothiophene-2-carboxylate CAS No. 392244-42-7

Methyl 3-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothiophene-2-carboxylate

Cat. No. B3007508
CAS RN: 392244-42-7
M. Wt: 362.22
InChI Key: OJQXGCSOPGUFBV-UHFFFAOYSA-N
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Description

The compound Methyl 3-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothiophene-2-carboxylate, while not directly studied in the provided papers, is structurally related to the compounds that have been synthesized and characterized in the research. These related compounds are typically synthesized for their potential biological activities, such as serving as insect growth regulators or for their novel fluorescence properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that include the use of starting materials such as acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine . The synthesis process is carefully designed to introduce the desired functional groups and to build the heterocyclic core characteristic of these molecules. The synthesis of similar compounds has been confirmed using various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed through various techniques. For instance, the crystal structure of a related compound, Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate, was determined using X-ray crystallography, which provided detailed information about the arrangement of atoms in the crystal lattice . Additionally, computational methods such as density functional theory (DFT) have been employed to calculate molecular geometry and vibrational frequencies, which are crucial for understanding the stability and reactivity of the compound .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from studies on their molecular structure. For example, the HOMO-LUMO energies calculated using DFT methods can provide insights into the global reactivity descriptors, which are important for explaining the bioactivity of the compounds . The presence of functional groups such as the carboxylate ester and the chlorophenoxy moiety suggests that these compounds could undergo various chemical reactions, including nucleophilic substitution and hydrolysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of heteroatoms and aromatic systems contributes to their unique properties, such as fluorescence . The intermolecular interactions, such as hydrogen bonding and pi-pi stacking, can influence the compound's solubility, melting point, and overall stability. The use of computational chemistry and molecular modeling can help predict these properties and guide the synthesis of new compounds with desired characteristics .

Scientific Research Applications

Synthetic Applications and Chemical Properties

  • Synthetic Routes and Chemical Reactions : Research has explored the synthetic pathways and reactions involving similar thiophene derivatives, highlighting methods for generating compounds with potential applications in medicinal chemistry and material science. For example, the study of reactions with methyl 3-hydroxythiophene-2-carboxylate reveals a new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, showcasing the versatility of thiophene derivatives in synthesizing complex molecules (Corral & Lissavetzky, 1984).

  • Crystal Structure and Computational Study : The crystal structure and computational studies on Methyl-3-Aminothiophene-2-Carboxylate, a structurally related compound, have been conducted to understand its chemical properties better. The study reveals how amino and carboxyl groups in the compound can participate in various inter- and intra-interactions, which could be crucial for designing molecules with desired physical and chemical properties (Tao et al., 2020).

Potential Applications in Medicinal Chemistry

  • Allosteric Modifiers of Hemoglobin : Research into structurally similar compounds has led to the discovery of new allosteric effectors of hemoglobin. These compounds are designed to decrease the oxygen affinity of human hemoglobin A, which could have implications in clinical or biological areas requiring a reversal of depleted oxygen supply, such as ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).

Safety and Hazards

The safety data sheet for a related compound, 2,4-Dichlorophenoxyacetic acid sodium salt monohydrate, indicates that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, may cause respiratory irritation, and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

methyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]-2,3-dihydrothiophene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO4S/c1-20-14(19)13-10(4-5-22-13)17-12(18)7-21-11-3-2-8(15)6-9(11)16/h2-3,6H,4-5,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQXGCSOPGUFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CCS1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothiophene-2-carboxylate

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